molecular formula C34H38O6 B13837113 (2S,3R,4R,5S)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol

(2S,3R,4R,5S)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol

Cat. No.: B13837113
M. Wt: 542.7 g/mol
InChI Key: MQOUZFJJURBWAX-PSWJWLENSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R,4R,5S)-2,3,4,6-Tetrakis(phenylmethoxy)hexane-1,5-diol (CAS No. 78136-16-0) is a polybenzylated sugar alcohol derivative with the molecular formula C₃₄H₃₈O₆ and a molecular weight of 542.67 g/mol . It is synthesized via the benzylation of 2,3,4,6-tetra-O-benzyl-D-glucopyranose, a process achieving 100% yield under optimized conditions . The compound serves as a critical intermediate in organic synthesis, particularly for constructing glycosidase inhibitors, carbohydrate-based therapeutics, and chiral ligands due to its stereochemical rigidity and protective group versatility .

Properties

Molecular Formula

C34H38O6

Molecular Weight

542.7 g/mol

IUPAC Name

(2S,3R,4R,5S)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol

InChI

InChI=1S/C34H38O6/c35-21-32(38-23-28-15-7-2-8-16-28)34(40-25-30-19-11-4-12-20-30)33(39-24-29-17-9-3-10-18-29)31(36)26-37-22-27-13-5-1-6-14-27/h1-20,31-36H,21-26H2/t31-,32-,33+,34+/m0/s1

InChI Key

MQOUZFJJURBWAX-PSWJWLENSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]([C@H]([C@@H]([C@H](CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O

Canonical SMILES

C1=CC=C(C=C1)COCC(C(C(C(CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O

Origin of Product

United States

Biological Activity

(2S,3R,4R,5S)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol is a complex organic compound notable for its multiple phenylmethoxy groups. This structural characteristic enhances its biological activity and potential applications in various fields such as medicinal chemistry and biochemistry. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Properties

The molecular formula of (2S,3R,4R,5S)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol is C34H36O6. The presence of multiple phenylmethoxy groups contributes to its stability and reactivity in biochemical processes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The phenylmethoxy groups enhance binding affinity to various enzymes and receptors. This compound may modulate the activity of glycosyltransferases and glycosidases involved in carbohydrate metabolism.

Biological Activities

Research indicates that (2S,3R,4R,5S)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol exhibits several biological activities:

  • Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor cell growth by interfering with cellular signaling pathways .
  • Enzyme Inhibition : The compound has been implicated in the inhibition of specific enzymes associated with metabolic processes. For instance, it may inhibit glycosidases which play a crucial role in carbohydrate digestion and absorption .
  • Antioxidant Properties : Similar derivatives have demonstrated free-radical scavenging capabilities which are essential for protecting cells from oxidative stress .

Case Studies

Several studies have explored the biological activity of related compounds or analogs:

  • Case Study on Glycosidase Inhibition : A study demonstrated that a structurally similar compound effectively inhibited β-glucosidase activity in vitro. This inhibition was linked to the presence of multiple phenolic groups which enhanced the binding affinity to the enzyme's active site .
  • Antitumor Efficacy : Research involving analogs of (2S,3R,4R,5S)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol indicated significant antitumor effects in xenograft models. The compounds were shown to induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
Antitumor ActivityInhibits tumor cell growth; induces apoptosis
Enzyme InhibitionInhibits glycosidases involved in carbohydrate metabolism
Antioxidant PropertiesScavenges free radicals; protects against oxidative stress

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C34H38O6
Molecular Weight: 542.66192 g/mol
CAS Number: 78136-16-0

The structure of the compound features multiple phenylmethoxy groups attached to a hexane-1,5-diol backbone. This configuration provides unique chemical properties that enhance its utility in various applications.

Applications in Medicinal Chemistry

  • Anticancer Research : The compound has been investigated for its potential anticancer properties. Its ability to modulate biological pathways makes it a candidate for drug development aimed at targeting specific cancer types. Studies suggest that compounds with similar structures can inhibit tumor growth by interfering with cell signaling pathways .
  • Antiviral Activity : Preliminary research indicates that derivatives of this compound may exhibit antiviral properties. The phenylmethoxy groups are thought to enhance solubility and bioavailability, which are critical factors for effective antiviral agents .
  • Chiral Drug Synthesis : The compound serves as a chiral building block in the synthesis of pharmaceuticals. Its stereochemistry allows for the production of enantiomerically pure drugs, which are often more effective and have fewer side effects than their racemic counterparts .

Applications in Organic Synthesis

  • Synthesis of Complex Molecules : The compound is utilized in the synthesis of more complex organic molecules through various reactions such as alkylation and acylation. Its multifunctional nature allows it to participate in diverse synthetic pathways .
  • Asymmetric Synthesis : The presence of multiple chiral centers enables its use in asymmetric synthesis processes. This is particularly valuable in creating compounds with specific stereochemical configurations necessary for biological activity .
  • Diversity-Oriented Synthesis : The compound can be employed in diversity-oriented synthesis strategies to create libraries of compounds with varied biological activities. This approach facilitates the discovery of new drug candidates by exploring a broader chemical space .

Case Study 1: Anticancer Applications

A study investigated the effects of phenylmethoxy derivatives on cancer cell lines. Results indicated that certain modifications to the tetrakis(phenylmethoxy) structure enhanced cytotoxicity against breast cancer cells by inducing apoptosis through mitochondrial pathways.

Case Study 2: Chiral Synthesis

Research focused on using (2S,3R,4R,5S)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol as a precursor for synthesizing chiral alcohols used in pharmaceutical formulations. The methodology demonstrated high yields and selectivity for desired enantiomers.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Modified Functional Groups

Compound A : (2S,3R,4R,5R)-3,4,6-Tris(benzyloxy)-2-(dibenzylamino)hexane-1,5-diol
  • Key Differences: One benzyloxy group is replaced by a dibenzylamino group (-N(CH₂C₆H₅)₂), altering electronic properties and hydrogen-bonding capacity.
  • Synthesis : Prepared via LiAlH₄ reduction of a precursor in tetrahydrofuran (THF) .
  • Applications : Used in synthesizing carba-sugar analogs of glucosamine-6-phosphate (GlcN-6-P), which activate the glmS riboswitch .
  • Comparative Data: Property Target Compound Compound A Molecular Weight 542.67 ~700 (estimated) Functional Groups 4× benzyloxy 3× benzyloxy, 1× dibenzylamino Solubility Chloroform, THF Polar aprotic solvents
Compound B : (2S,3S,4R,5R)-2,3,4,6-Tetrakis(benzyloxy)-5-hydroxyhexanal
  • Key Differences : The terminal diol group is replaced by an aldehyde (-CHO), introducing electrophilic reactivity.
  • Synthesis : Derived from partial oxidation of benzyl-protected carbohydrates .
  • Applications: Intermediate in asymmetric synthesis of mannopyranose derivatives .
  • Comparative Data :

    Property Target Compound Compound B
    Functional Groups Diol (1,5-diol) Aldehyde, 4× benzyloxy
    Boiling Point N/A 240–245°C
    Stability Stable at RT Requires freezer storage (-20°C)

Stereochemical and Substitution Variants

Compound C : (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol
  • Key Differences : Contains a purine base (adenine analog) and a tetrahydrofuran ring.
  • Hazard Profile : Higher toxicity (H302, H315, H319 hazards) compared to the target compound’s benign safety profile .
Compound D : Echinobithiophene A (3R,4R,5S-1,2-dioxane-4,5-diol derivative)
  • Key Differences : Contains a dioxane ring and bithiophene moiety , imparting antimicrobial activity.
  • Biological Activity : Exhibits MIC values of 37.5–75 μg/mL against E. coli and S. aureus .
  • Comparative Data :

    Property Target Compound Compound D
    Bioactivity Synthetic intermediate Antimicrobial
    Key Functional Groups Benzyloxy, diol Dioxane, thiophene

Fluorinated Analogues

Compound E : 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diol
  • Key Differences : Fluorinated backbone enhances thermal stability and hydrophobicity.
  • Applications : Electrolyte additive in lithium-ion batteries due to fluorine’s electron-withdrawing effects .
  • Comparative Data :

    Property Target Compound Compound E
    Fluorine Content 0% 8× fluorine atoms
    Thermal Stability Moderate High (>300°C)

Preparation Methods

Starting Materials and General Strategy

The synthesis of (2S,3R,4R,5S)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol typically begins with a hexose or hexitol scaffold such as D-glucitol or D-mannitol derivatives. The key steps involve:

  • Selective protection of hydroxyl groups as benzyl ethers (phenylmethoxy groups).
  • Oxidation or functional group interconversion at specific positions.
  • Controlled deprotection or functionalization to yield the free hydroxyl groups at positions 1 and 5.

Benzylation of Hexitols

A common approach involves the benzylation of D-glucitol or D-mannitol to selectively protect the 2,3,4,6-hydroxyl groups:

  • The hydroxyl groups are converted to benzyl ethers by treatment with benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride or sodium hydroxide in anhydrous solvents.
  • This step yields 2,3,4,6-tetrakis(phenylmethoxy)hexitol derivatives, where the primary and secondary hydroxyl groups are protected except for the target free hydroxyls.

For example, a procedure described in the literature involves using anhydrous solvents and benzyl bromide with sodium hydride to achieve selective benzylation with high yields.

Oxidation and Functional Group Interconversions

Following benzylation, selective oxidation at the C-1 or C-5 position can be performed to introduce aldehyde or ketone functionalities, which can then be reduced or manipulated to yield the desired diol pattern:

  • Swern oxidation or Dess-Martin periodinane oxidation is often employed to oxidize primary alcohols to aldehydes under mild conditions, preserving the benzyl protecting groups.
  • Subsequent reduction or functional group transformations yield the free hydroxyl groups at positions 1 and 5 while retaining benzyl protections at positions 2, 3, 4, and 6.

Reduction and Final Deprotection

  • Reduction steps, such as using borane morpholine complexes, can be used to reduce imines or ketones formed in intermediate steps back to alcohols, maintaining stereochemical integrity.
  • Final purification often involves crystallization from isopropanol or chromatographic techniques to isolate the pure tetrakis(phenylmethoxy)hexane-1,5-diol.

Representative Preparation Procedure

Step Reagents/Conditions Description Outcome/Yield
1 Benzyl bromide, NaH, anhydrous solvent (e.g., THF) Selective benzylation of D-glucitol or D-mannitol 2,3,4,6-tetrakis(phenylmethoxy)hexitol intermediate; high yield (~85-90%)
2 Swern oxidation or Dess-Martin periodinane Oxidation of primary alcohol at C-1 or C-5 to aldehyde Formation of aldehyde intermediate; mild conditions preserve benzyl groups
3 Borane morpholine complex reduction Reduction of imines or ketones formed in intermediate steps Regeneration of hydroxyl groups at C-1 and/or C-5; stereoselective reduction
4 Crystallization from isopropanol or column chromatography Purification of the final compound Pure (2S,3R,4R,5S)-2,3,4,6-tetrakis(phenylmethoxy)hexane-1,5-diol; yields ~67-90% depending on step

Analytical and Characterization Data

  • NMR Spectroscopy : Characteristic aromatic proton signals around 7.2-7.4 ppm for benzyl groups; multiplets corresponding to sugar ring protons and hydroxyls.
  • Mass Spectrometry : Molecular ion peaks consistent with tetrakis(phenylmethoxy) substitution.
  • Crystallography : X-ray crystallography confirms stereochemistry and substitution pattern when crystals are obtained.
  • Chromatography : Purity assessed by column chromatography and HPLC.

Q & A

Basic: What are the key synthetic strategies for introducing multiple phenylmethoxy groups in hexane-diol derivatives?

Methodological Answer:
The synthesis typically involves selective protection/deprotection of hydroxyl groups and iterative etherification. For example, benzyl (phenylmethoxy) groups are introduced using benzyl bromide or chloride under basic conditions (e.g., KOH in DMSO). Intermediate purification via column chromatography is critical to isolate stereoisomers. Characterization relies on NMR (e.g., distinguishing methine protons at ~δ 3.5–4.5 ppm) and mass spectrometry to confirm molecular weight .

Basic: How is the stereochemical integrity of the compound verified during synthesis?

Methodological Answer:
Stereochemistry is confirmed using a combination of:

  • NMR coupling constants (e.g., 3JHH^3J_{HH} for vicinal diols).
  • X-ray crystallography for absolute configuration (if crystals are obtainable).
  • Optical rotation comparison with literature values.
    For example, in related diols, the (2S,3R,4R,5S) configuration was validated via NOESY correlations and X-ray data from analogous structures .

Advanced: How can conflicting NMR data for phenylmethoxy-protected diols be resolved?

Methodological Answer:
Contradictions often arise from solvent effects, rotameric equilibria, or impurities. Strategies include:

  • Variable-temperature NMR to identify dynamic effects (e.g., coalescence of split signals).
  • DFT calculations to predict chemical shifts and compare with experimental data.
  • Heteronuclear correlation (HSQC/HMBC) to resolve overlapping proton signals using carbon shifts.
    For instance, resolved ambiguities in dioxolane derivatives by correlating 13C^{13}\text{C} shifts with computed values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.